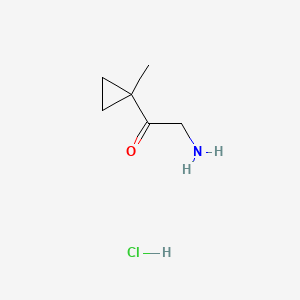![molecular formula C6H14Cl2N2 B6607754 (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride CAS No. 2839129-05-2](/img/structure/B6607754.png)
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-3-methyl-3-azabicyclo[310]hexan-1-amine dihydrochloride is a bicyclic amine compound with a unique structure that includes a three-membered azabicyclo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride typically involves the formation of the azabicyclo ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic structure. The amine group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine: A stereoisomer with different biological activity.
3-azabicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity.
Eigenschaften
IUPAC Name |
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIRYYXUMGZSBT-BNTLRKBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC2(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@]2(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride](/img/structure/B6607721.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid](/img/structure/B6607728.png)


![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride](/img/structure/B6607758.png)


